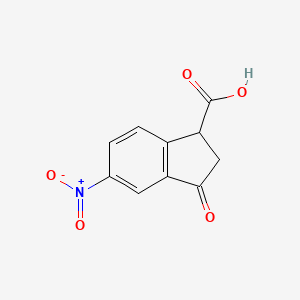![molecular formula C10H8N4S B11886180 Thiazolo[5,4-h]isoquinoline-2,5-diamine CAS No. 35317-91-0](/img/structure/B11886180.png)
Thiazolo[5,4-h]isoquinoline-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-h]isoquinoline-2,5-diamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazole ring fused with an isoquinoline ring, with two amine groups attached at the 2 and 5 positions. The presence of these functional groups and the fused ring system endows the compound with interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-h]isoquinoline-2,5-diamine typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This method is well-documented and allows for the selective formation of thiazolo[5,4-h]isoquinolines . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst, which favors the formation of the desired product . The nature, number, and position of substituents on the aldehyde significantly impact the reaction outcome .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[5,4-h]isoquinoline-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: The amine groups and other positions on the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the ring .
Applications De Recherche Scientifique
Thiazolo[5,4-h]isoquinoline-2,5-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of thiazolo[5,4-h]isoquinoline-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-c]isoquinolines: These compounds share a similar fused ring system but differ in the position of the thiazole ring fusion.
Thiazolo[4,5-d]thiazoles: These compounds have a similar thiazole ring but are fused with a different heterocyclic system.
Thiazolo[5,4-b]pyridines: These compounds have a thiazole ring fused with a pyridine ring and exhibit different chemical and biological properties.
Uniqueness
Thiazolo[5,4-h]isoquinoline-2,5-diamine is unique due to its specific ring fusion and the presence of two amine groups at the 2 and 5 positions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
35317-91-0 |
|---|---|
Formule moléculaire |
C10H8N4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
[1,3]thiazolo[5,4-h]isoquinoline-2,5-diamine |
InChI |
InChI=1S/C10H8N4S/c11-7-3-8-9(14-10(12)15-8)6-4-13-2-1-5(6)7/h1-4H,11H2,(H2,12,14) |
Clé InChI |
IQLYCMQTKMFFBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=CC3=C2N=C(S3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)

![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)






![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)


